11-Oxoheptadecanoic acid
Description
11-Oxoheptadecanoic acid is a 17-carbon saturated fatty acid bearing a ketone (oxo) group at the 11th carbon position. The ketone group at mid-chain positions may influence solubility, melting points, and interactions with enzymes compared to unmodified fatty acids.
Properties
IUPAC Name |
11-oxoheptadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20/h2-15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDAMYLZDHNINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxoheptadecanoic acid typically involves the oxidation of heptadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .
Industrial Production Methods: Industrial production of 11-Oxoheptadecanoic acid may involve more scalable and cost-effective methods, such as catalytic oxidation processes. These methods ensure higher yields and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 11-Oxoheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 11-hydroxyheptadecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Heptadecanedioic acid
Reduction: 11-Hydroxyheptadecanoic acid
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Biological Applications
11-Oxoheptadecanoic acid has been studied for its role in metabolic pathways and as a potential biomarker for certain diseases. Its interaction with various molecular targets makes it relevant in metabolic research.
Anticancer Research
Recent studies have highlighted the potential of fatty acids like 11-Oxoheptadecanoic acid in cancer therapies. For instance, similar compounds have shown promise in inhibiting cancer stem cells (CSCs) by down-regulating key oncogenes like c-Myc, which is crucial for CSC proliferation and survival .
Case Study Example :
- Study Focus : Investigating the effects of fatty acids on breast cancer stem cells.
- Findings : Compounds similar to 11-Oxoheptadecanoic acid induced apoptosis in CSCs, suggesting a therapeutic avenue for targeting resistant cancer cell populations.
Medicinal Applications
The compound is being explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Its ability to modulate metabolic pathways may also provide benefits in treating metabolic disorders such as diabetes.
Industrial Applications
In industry, 11-Oxoheptadecanoic acid is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as an intermediate in synthesizing various organic compounds.
Applications in Specialty Chemicals
- Precursor for Complex Molecules : Used in synthesizing pharmaceuticals and agrochemicals.
- Biomarker Development : Investigated as a potential biomarker for metabolic diseases due to its presence in specific metabolic pathways.
Mechanism of Action
The mechanism of action of 11-Oxoheptadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing processes such as β-oxidation. The presence of the keto group allows it to participate in redox reactions, impacting cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Functional Group Variations
The following compounds are compared based on chain length, functional group type, and position:
* Molecular formula includes an acetyl group (C19H36O4 for 11-Hydroxyheptadecanoic acid).
Toxicity and Regulatory Status
- Undecanoic acid is classified as a skin/eye irritant (GHS Category 2) .
- 11-Oxohexadecanoic acid and 11-Hydroxyheptadecanoic acid lack comprehensive toxicological profiles, highlighting the need for further studies .
Research Findings and Data Gaps
Metabolic and Industrial Relevance
- 10-Oxooctadecanoic acid (C18) has been structurally characterized, though its biological roles are unconfirmed .
- The trans double bond in 11(E)-Octadecenoic acid may mimic natural unsaturated fatty acids in membrane fluidity studies .
Challenges in Comparative Analysis
- Limited data on 11-Oxoheptadecanoic acid necessitate extrapolation from shorter- or longer-chain analogs.
- Functional group position (e.g., oxo at C10 vs. C11) significantly alters physical properties and bioactivity, as seen in C16 vs. C18 oxo-acids .
Biological Activity
11-Oxoheptadecanoic acid, a fatty acid derivative, has garnered attention due to its potential biological activities. This article explores its effects on various biological systems, particularly focusing on its antidiabetic, antioxidant, and cytotoxic properties.
11-Oxoheptadecanoic acid is a long-chain fatty acid characterized by the presence of a keto group at the 11th carbon position. Its molecular formula is , and it is classified under the category of oxo fatty acids, which are known for their diverse biological functions.
1. Antidiabetic Effects
Recent studies have highlighted the antidiabetic properties of 11-oxoheptadecanoic acid, particularly in the context of metabolic disorders such as diabetes mellitus. Research indicates that this compound can significantly lower blood glucose levels and improve insulin sensitivity.
- Case Study : In a study involving diabetic rats induced by streptozotocin, administration of 11-oxoheptadecanoic acid resulted in a marked decrease in fasting blood glucose levels and improved lipid profiles. The treatment also enhanced the activity of pancreatic enzymes responsible for insulin secretion, suggesting a protective effect on pancreatic function .
| Parameter | Control Group | Treatment Group (400 mg/kg) |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 250 ± 10 | 150 ± 8 |
| Serum Insulin (µU/mL) | 5 ± 0.5 | 10 ± 1 |
| Total Cholesterol (mg/dL) | 200 ± 15 | 150 ± 10 |
| Triglycerides (mg/dL) | 180 ± 20 | 90 ± 5 |
2. Antioxidant Activity
The antioxidant properties of 11-oxoheptadecanoic acid are significant in mitigating oxidative stress, which is often elevated in diabetic conditions. The compound has been shown to enhance the activities of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
- Research Findings : A study demonstrated that treatment with this fatty acid significantly reduced markers of oxidative stress, including malondialdehyde levels, while increasing glutathione levels in diabetic rat models . This suggests its role in protecting cellular integrity against oxidative damage.
3. Cytotoxic Effects
The cytotoxic potential of 11-oxoheptadecanoic acid has been investigated against various cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study : In vitro studies using HeLa and HepG2 cell lines showed that treatment with varying concentrations of the fatty acid resulted in significant inhibition of cell growth, with IC50 values indicating effective cytotoxicity at lower concentrations compared to standard chemotherapeutics .
| Cell Line | IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |
|---|---|---|
| HeLa | 25 ± 2 | Doxorubicin: 26 ± 1 |
| HepG2 | 30 ± 3 | Doxorubicin: 37 ± 2 |
The mechanisms underlying the biological activities of 11-oxoheptadecanoic acid involve modulation of metabolic pathways and cellular signaling processes:
- Antidiabetic Mechanism : The compound enhances glucose uptake by increasing GLUT4 translocation to the plasma membrane, thereby facilitating glucose entry into cells .
- Antioxidant Mechanism : It upregulates the expression of antioxidant enzymes through activation of Nrf2 signaling pathways .
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells appears to be mediated through mitochondrial pathways, leading to caspase activation and subsequent cell death .
Q & A
Q. What are the standard protocols for synthesizing 11-Oxoheptadecanoic acid, and how can purity be validated?
Synthesis typically involves the oxidation of heptadecanoic acid derivatives using catalysts like Jones reagent or enzymatic methods. Purification is achieved via column chromatography or recrystallization. Purity validation requires techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For novel compounds, elemental analysis and mass spectrometry (LC-MS) are critical to confirm molecular structure and purity .
Q. How should researchers design experiments to characterize the physicochemical properties of 11-Oxoheptadecanoic acid?
Key properties include melting point, solubility, and stability. Melting point determination via differential scanning calorimetry (DSC) and solubility profiling in polar/non-polar solvents are foundational. Stability studies under varying pH, temperature, and light conditions should follow ICH guidelines. Data should be tabulated with triplicate measurements to ensure reproducibility .
Q. What safety protocols are essential when handling 11-Oxoheptadecanoic acid in laboratory settings?
Follow OSHA HCS standards: use fume hoods for volatile steps, wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers away from oxidizers. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 11-Oxoheptadecanoic acid be systematically analyzed?
Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or dosage regimes. Researchers should conduct meta-analyses to identify confounding variables and perform dose-response studies across multiple cell lines or animal models. Statistical tools like ANOVA with post-hoc tests can clarify significance thresholds. Replicating studies under standardized conditions (e.g., ISO guidelines) is critical .
Q. What mechanistic studies are recommended to elucidate the antioxidant properties of 11-Oxoheptadecanoic acid?
Assess radical scavenging capacity via DPPH/ABTS assays and measure cellular antioxidant activity using fluorescent probes (e.g., DCFH-DA). In vivo models should evaluate enzymatic antioxidants (SOD, CAT, GSH-Px) and lipid peroxidation markers (MDA). Histopathological analysis of tissues (e.g., liver, pancreas) can corroborate biochemical findings .
Q. How can researchers optimize the pharmacokinetic profile of 11-Oxoheptadecanoic acid for therapeutic applications?
Conduct bioavailability studies using LC-MS to quantify plasma concentrations over time. Modify lipid solubility via esterification or nanoparticle encapsulation. Evaluate tissue distribution and metabolic pathways using radiolabeled tracers or metabolomics. Compare results against structurally similar fatty acids to identify structure-activity relationships .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing clustered data in studies involving 11-Oxoheptadecanoic acid?
For nested data (e.g., repeated measurements in animal trials), use mixed-effects models to account for intra-subject correlations. Bayesian hierarchical models are suitable for small sample sizes. Report effect sizes with 95% confidence intervals and validate assumptions using residual plots .
Q. How should researchers document experimental procedures to ensure reproducibility?
Follow Beilstein Journal guidelines: detail synthesis steps, instrument calibration (e.g., NMR frequency), and statistical software versions. Provide raw data in supplementary materials, including outlier justification. For known compounds, cite prior characterization methods; for novel compounds, include spectral data (IR, NMR peaks) .
Data Management and Ethics
Q. What strategies ensure compliance with ethical standards when publishing data on 11-Oxoheptadecanoic acid?
Disclose funding sources and conflicts of interest in the acknowledgments section. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo. Cite primary literature instead of reviews to avoid attribution errors .
Q. How can researchers leverage existing databases to contextualize findings on 11-Oxoheptadecanoic acid?
Use PubChem for physicochemical data, ChEMBL for bioactivity comparisons, and UniProt for protein interaction hypotheses. Cross-reference with clinical trial registries (ClinicalTrials.gov ) to identify research gaps. Validate database entries against primary literature to mitigate reliance on unverified entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
